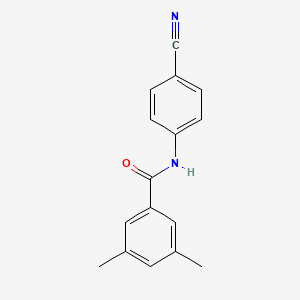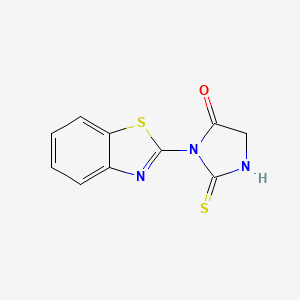![molecular formula C16H15NO3 B5813419 2-[(2-phenylacetyl)amino]phenyl acetate](/img/structure/B5813419.png)
2-[(2-phenylacetyl)amino]phenyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-phenylacetyl)amino]phenyl acetate, commonly known as PPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as pharmacology and biochemistry. PPA is a white crystalline powder that is soluble in water and organic solvents. It is a derivative of phenylacetone, which is a precursor for the synthesis of amphetamine and methamphetamine.
作用機序
The mechanism of action of PPA is not fully understood. However, it has been suggested that PPA may act by inhibiting the cyclooxygenase (COX) pathway, which is involved in the synthesis of prostaglandins. PPA has also been shown to inhibit the production of nitric oxide, which is involved in the regulation of blood pressure and inflammation.
Biochemical and Physiological Effects:
PPA has been shown to have various biochemical and physiological effects. In vitro studies have shown that PPA inhibits the activity of COX-1 and COX-2, which are enzymes involved in the synthesis of prostaglandins. PPA has also been shown to inhibit the production of nitric oxide and the expression of inducible nitric oxide synthase (iNOS), which are involved in the regulation of blood pressure and inflammation.
実験室実験の利点と制限
PPA has several advantages and limitations for lab experiments. One of the advantages of PPA is that it is a stable and readily available compound. It is also relatively easy to synthesize. However, one of the limitations of PPA is that it is not very soluble in water, which can make it difficult to use in aqueous solutions. PPA is also relatively expensive compared to other compounds that are used in lab experiments.
将来の方向性
There are several future directions for research on PPA. One area of research is the development of new synthetic methods for the production of PPA. Another area of research is the study of the pharmacological and biochemical effects of PPA in vivo. Additionally, further research is needed to understand the mechanism of action of PPA and its potential use as a therapeutic agent for various diseases.
合成法
PPA can be synthesized using various methods such as the Friedel-Crafts acylation reaction, the Schotten-Baumann reaction, and the Ullmann reaction. The most commonly used method for the synthesis of PPA is the Schotten-Baumann reaction, which involves the reaction of 2-aminophenyl acetate with phenylacetyl chloride in the presence of a base such as sodium hydroxide.
科学的研究の応用
PPA has been extensively studied for its potential applications in various fields such as pharmacology, biochemistry, and neuroscience. In pharmacology, PPA has been shown to have analgesic, anti-inflammatory, and antipyretic effects. It has also been studied for its potential use as an anticancer agent and as a drug for the treatment of Alzheimer's disease.
In biochemistry, PPA has been used as a substrate for the synthesis of peptides and proteins. It has also been studied for its potential use as a chiral auxiliary in asymmetric synthesis. In neuroscience, PPA has been shown to have anxiolytic and antidepressant effects. It has also been studied for its potential use as a neuroprotective agent.
特性
IUPAC Name |
[2-[(2-phenylacetyl)amino]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-12(18)20-15-10-6-5-9-14(15)17-16(19)11-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPLFHRRZTDGXAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1NC(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-chlorophenyl)thio]-N-cyclopropylacetamide](/img/structure/B5813336.png)
![methyl 2-{[(4-fluorophenyl)acetyl]amino}benzoate](/img/structure/B5813343.png)




![5-{4-[(3-fluorobenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5813380.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methoxybenzamide](/img/structure/B5813382.png)


![N'-{[(4-chloro-2-methylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5813402.png)
![ethyl 4-{[(3-cyano-1H-indol-1-yl)acetyl]amino}benzoate](/img/structure/B5813404.png)
![4-ethoxy-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5813407.png)
![3,4-dimethoxy-N'-{[(4-methoxyphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5813433.png)